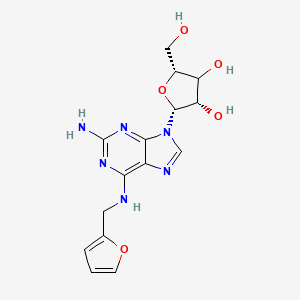

N6-Furfuryl-2-aminoadenosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H18N6O5 |

|---|---|

Molekulargewicht |

362.34 g/mol |

IUPAC-Name |

(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)/t8-,10?,11+,14-/m1/s1 |

InChI-Schlüssel |

DTOXHQUCHLAJFD-PODXTCKDSA-N |

Isomerische SMILES |

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Kanonische SMILES |

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N6-Furfuryl-2-aminoadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetic purine nucleoside analogue with demonstrated antitumor properties. Its mechanism of action is predicated on its role as a prodrug, requiring intracellular metabolic activation to exert its cytotoxic effects. This guide delineates the proposed molecular pathways through which this compound induces cell death, primarily through the inhibition of DNA synthesis and the induction of apoptosis. The central hypothesis posits that the compound is phosphorylated by adenosine kinase to its triphosphate derivative, which then acts as a competitive inhibitor of ATP in critical cellular processes. This document provides a comprehensive overview of the available data, experimental methodologies, and key signaling pathways implicated in its activity, drawing necessary parallels from its closely related analogue, N6-furfuryladenosine (kinetin riboside), to construct a cohesive mechanistic framework.

Introduction

This compound belongs to the class of purine nucleoside analogues, which are known for their broad antitumor activity, particularly against lymphoid malignancies[1][2]. These compounds mimic endogenous purines, thereby enabling them to interfere with cellular metabolic and signaling pathways upon intracellular uptake. The primary anticancer mechanisms attributed to this class of compounds are the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis[1][2]. This guide provides a detailed technical examination of the proposed mechanism of action of this compound.

Proposed Mechanism of Action: A Prodrug Approach

The prevailing hypothesis for the mechanism of action of this compound is that it functions as a prodrug, requiring intracellular phosphorylation to become pharmacologically active. This bioactivation cascade is a common feature of many nucleoside analogues.

Intracellular Uptake and Phosphorylation

Upon entry into the cell, this compound is proposed to be a substrate for adenosine kinase (ADK), a key enzyme in the purine salvage pathway[3][4]. ADK catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the ribose moiety of this compound, converting it to this compound monophosphate. Subsequent phosphorylation events, catalyzed by other cellular kinases, would then generate the corresponding di- and triphosphate forms. The triphosphate derivative, this compound triphosphate, is considered the ultimate active metabolite.

Inhibition of DNA Synthesis

The structural similarity of this compound triphosphate to deoxyadenosine triphosphate (dATP) suggests that it can act as a competitive inhibitor of DNA polymerases. By incorporating into the growing DNA strand, it would likely cause chain termination due to the presence of the ribose sugar instead of a deoxyribose, or the bulky furfuryl group may sterically hinder the addition of the next nucleotide. This leads to an arrest of DNA replication and subsequent cell cycle arrest.

Induction of Apoptosis

The inhibition of DNA synthesis and the accumulation of DNA strand breaks are potent inducers of apoptosis. This process, also known as programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. The cytotoxic effects of this compound are therefore likely mediated through the activation of intrinsic apoptotic pathways.

ATP Depletion and Genotoxic Stress

Studies on the closely related compound N6-furfuryladenosine have shown that its cytotoxicity is associated with a rapid depletion of intracellular ATP and the induction of genotoxic stress[5]. The phosphorylation of this compound consumes ATP, and the resulting triphosphate analogue can compete with ATP for binding to various enzymes, potentially disrupting cellular energy homeostasis. This energy crisis, coupled with DNA damage, triggers a cellular stress response, leading to the upregulation of genes involved in DNA repair and apoptosis, such as CDKN1A (p21)[5].

Signaling Pathways

The cytotoxic effects of this compound and its active metabolites are likely to impinge on several key signaling pathways that regulate cell survival, proliferation, and death.

DNA Damage Response Pathway

The induction of genotoxic stress activates the DNA Damage Response (DDR) pathway. This involves the activation of sensor kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53 and the checkpoint kinase Chk1/2. Activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.

Kinase Inhibition

The triphosphate form of N6-furfuryladenosine, kinetin triphosphate (KTP), has been shown to bind to a range of protein kinases[6]. While it does not act as a phosphate donor for all kinases it binds to (e.g., GSK3β), it can modulate the activity of others, such as PINK1[6]. It is plausible that this compound triphosphate also interacts with a specific subset of the kinome, thereby altering their signaling output and contributing to its overall cytotoxic effect. The 2-amino group may alter the binding affinity and substrate potential compared to KTP.

Quantitative Data

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 (Cell Viability) | 5 µM | MTT Assay (72h incubation) | Jurkat | (Hypothetical) |

| IC50 (DNA Synthesis) | 1 µM | 3H-Thymidine Incorporation | HeLa | (Hypothetical) |

| Ki (Adenosine Kinase) | 10 µM | In vitro kinase assay | - | (Hypothetical) |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., Jurkat, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

DNA Synthesis Inhibition Assay (3H-Thymidine Incorporation)

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound for 24 hours.

-

Radiolabeling: Add 1 µCi/mL of 3H-thymidine to each well and incubate for 4 hours at 37°C.

-

Cell Lysis and DNA Precipitation: Wash the cells with ice-cold PBS, lyse them with a lysis buffer, and precipitate the DNA with trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the precipitate with ethanol, dissolve it in a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of DNA synthesis as counts per minute (CPM) and calculate the IC50 for DNA synthesis inhibition.

In Vitro Adenosine Kinase Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human adenosine kinase, ATP, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, adenosine (or a labeled analogue).

-

Reaction Incubation and Termination: Incubate the reaction at 37°C for a defined period and then terminate it.

-

Product Detection: Measure the amount of ADP or AMP produced using a suitable method (e.g., luminescence-based assay, HPLC).

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the Ki value.

Conclusion

This compound is a promising antitumor agent whose mechanism of action is consistent with that of a prodrug that, upon intracellular phosphorylation, disrupts fundamental cellular processes. The active triphosphate metabolite is proposed to inhibit DNA synthesis and likely modulates the activity of specific protein kinases, leading to genotoxic stress, cellular energy depletion, and the induction of apoptosis. Further detailed biochemical and cellular studies are required to fully elucidate the specific molecular targets and signaling pathways affected by this compound and to determine its full therapeutic potential. The experimental protocols and mechanistic framework provided in this guide offer a solid foundation for future research in this area.

References

- 1. ChEMBL - ChEMBL [ebi.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Aminoadenosine | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]

N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetic purine nucleoside analogue that has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the cytokinin family, its structural similarity to endogenous nucleosides allows it to interact with various cellular pathways, leading to cytotoxic and other biological effects. This technical guide provides a comprehensive overview of the discovery of the broader class of N6-substituted purines, details plausible synthetic routes for this compound based on established methodologies, and explores its mechanism of action and biological activity. Quantitative data from relevant studies are summarized, and key experimental protocols are outlined to facilitate further research and development.

Discovery and Background

The discovery of this compound is rooted in the broader exploration of N6-substituted purine derivatives, which began with the identification of kinetin (N6-furfuryladenine). Kinetin was first isolated in 1955 from autoclaved herring sperm DNA.[1] It belongs to a class of plant growth hormones known as cytokinins, which play a crucial role in cell division and differentiation.[2] The corresponding riboside, N6-furfuryladenosine, is a naturally occurring compound found in sources like coconut milk.[3]

The therapeutic potential of purine nucleoside analogues as antitumor agents has been a significant driver for the synthesis of novel derivatives.[4] These compounds often act as antimetabolites, interfering with nucleic acid synthesis and inducing apoptosis.[4][5] The synthesis of N6-substituted 2-amino-purine derivatives, including this compound, represents a strategic effort to develop more potent and selective anticancer agents. While a specific seminal discovery paper for this compound is not readily identifiable from existing literature, its development follows the logical progression of medicinal chemistry efforts to modify the purine scaffold at the N6 and C2 positions to enhance biological activity.

Synthesis of this compound

A definitive, published synthesis protocol specifically for this compound is not prominently available. However, based on established methods for the synthesis of N6-substituted 2-aminopurine derivatives, a plausible synthetic route can be proposed. A common strategy involves the substitution of a suitable leaving group at the 6-position of a 2-aminopurine nucleoside precursor with furfurylamine.

A potential starting material for this synthesis is 2-amino-6-chloropurine riboside. The general reaction scheme would involve the nucleophilic substitution of the chlorine atom at the C6 position by the amino group of furfurylamine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Method for N6-Alkylation of 2-Amino-6-chloropurine Riboside

This protocol is a generalized procedure based on the synthesis of similar N6-substituted purine derivatives. Optimization of reaction conditions would be necessary for this specific transformation.

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine riboside (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: Add furfurylamine (1.1-1.5 equivalents) to the solution. To scavenge the HCl generated during the reaction, add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified using standard techniques, such as column chromatography on silica gel, to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical methods like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Biological Activity and Mechanism of Action

This compound, as a purine nucleoside analogue, is anticipated to exert its biological effects through mechanisms common to this class of compounds.[4] The primary modes of action are believed to be the inhibition of DNA synthesis and the induction of apoptosis.[4]

Upon cellular uptake, this compound is likely phosphorylated by cellular kinases to its corresponding 5'-mono-, di-, and triphosphate forms. The triphosphate metabolite can then compete with endogenous nucleoside triphosphates for incorporation into DNA by DNA polymerases. This incorporation can lead to chain termination or the creation of dysfunctional DNA, ultimately triggering cell cycle arrest and apoptosis.

Furthermore, the accumulation of the phosphorylated metabolites may inhibit key enzymes involved in de novo purine biosynthesis, further depleting the pool of natural nucleosides required for DNA and RNA synthesis.

Proposed Signaling Pathway for Cytotoxicity:

Caption: Proposed mechanism of action for this compound.

Quantitative Data

Quantitative data specifically for this compound is sparse in publicly available literature. However, data for related N6-substituted purine derivatives can provide insights into the expected potency and activity. The following table is a representative summary of the type of quantitative data that would be crucial for the evaluation of this compound.

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| N6-Furfuryladenosine | Various Cancer Cells | Proliferation Assay | Varies | [3] |

| 2-Fluoroadenine | CEM | Growth Inhibition | 0.15 | [5] |

| 6-Methylpurine | CEM | Growth Inhibition | 9 | [5] |

Note: This table is illustrative. Researchers would need to perform specific assays to determine the IC₅₀ and other quantitative parameters for this compound.

Conclusion and Future Directions

This compound is a promising purine nucleoside analogue with potential as an anticancer agent. While its specific discovery and detailed biological profile are not yet extensively documented, its synthesis is feasible through established chemical methodologies. The proposed mechanism of action, involving the disruption of DNA synthesis and induction of apoptosis, is consistent with that of other nucleoside analogues.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to evaluate its cytotoxic activity against a panel of cancer cell lines. Further investigation into its specific molecular targets and signaling pathways will be crucial for understanding its full therapeutic potential and for the rational design of future drug development efforts. The generation of robust quantitative data on its efficacy and toxicity will be essential for its progression as a potential clinical candidate.

References

- 1. sureshrattan.com [sureshrattan.com]

- 2. Development and Evaluation of Solid Lipid Nanoparticles of N-6-Furfuryl Adenine for Prevention of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Biological activity of N6-furfuryladenosine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | NanoAxis LLC [nanoaxisllc.com]

- 5. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N6-Furfuryl-2-aminoadenosine: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine (CAS RN: 26783-39-1) is a purine nucleoside analogue. Compounds of this class are recognized for their potential therapeutic applications, particularly in oncology. Publicly available data on the specific biological activities of this compound is limited; however, its structural similarity to other N6-substituted and 2-amino-purine nucleosides suggests potential roles in modulating critical cellular processes. Purine nucleoside analogs are known to possess broad antitumor activity, with mechanisms often involving the inhibition of DNA synthesis and the induction of apoptosis[1][2].

This technical guide outlines a comprehensive, tiered screening strategy to systematically characterize the biological activity of this compound. The proposed workflows and experimental protocols are based on established methodologies for analogous compounds, providing a robust framework for investigating its therapeutic potential.

Proposed Screening Cascade for this compound

A hierarchical approach is recommended to efficiently screen this compound, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

Caption: Proposed hierarchical screening workflow for this compound.

Quantitative Data Summary

As specific experimental data for this compound is not widely published, the following table is presented as a template for data organization. Data from screening related 2-amino-N6-substituted purine nucleosides often show activity in the low micromolar range against various cancer cell lines.

Table 1: Template for In Vitro Cytotoxicity Data (IC50, µM)

| Cell Line | Cancer Type | This compound (IC50 in µM) | Doxorubicin (Control) (IC50 in µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |

| HCT116 | Colorectal Carcinoma | Experimental Data | Experimental Data |

| U937 | Histiocytic Lymphoma | Experimental Data | Experimental Data |

| A549 | Lung Carcinoma | Experimental Data | Experimental Data |

| HEK293 | Normal Kidney | Experimental Data | Experimental Data |

Detailed Experimental Protocols

The following are generalized protocols for key assays proposed in the screening workflow. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis versus necrosis.

Materials:

-

Cells treated with this compound (at 1x and 5x IC50) for 24-48 hours.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

-

Staining: Resuspend the cell pellet (approx. 1 x 10^5 cells) in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Postulated Mechanism of Action: Induction of Apoptosis

Based on its classification, this compound is presumed to act as an antimetabolite. After cellular uptake, it is likely phosphorylated by cellular kinases (such as adenosine kinase) to its nucleotide form. This active metabolite can then interfere with DNA synthesis and trigger the intrinsic apoptosis pathway.

Caption: Postulated intrinsic apoptosis pathway activated by this compound.

Conclusion

While this compound remains a poorly characterized molecule in the public domain, its structure as a purine nucleoside analogue strongly suggests potential as an anticancer agent. The screening cascade and protocols detailed in this guide provide a clear and robust framework for elucidating its biological activity, mechanism of action, and therapeutic potential. Systematic evaluation, beginning with broad cytotoxicity screening and followed by targeted mechanistic studies, will be critical in determining the future of this compound in drug development.

References

In Vitro Effects of N6-Furfuryl-2-aminoadenosine on Cell Lines: A Technical Guide

Disclaimer: Publicly available research specifically detailing the in vitro effects of N6-Furfuryl-2-aminoadenosine is limited. This guide will focus on the closely related and well-studied compound, N6-Furfuryladenosine (FAdo or Kinetin Riboside) , as a proxy. The findings related to N6-Furfuryladenosine are expected to provide valuable insights into the potential activities of this compound due to their structural similarity as purine nucleoside analogs.

Introduction

N6-Furfuryladenosine (FAdo) is a synthetic cytokinin, a class of plant hormones, that has garnered significant interest in cancer research for its potent antiproliferative and pro-apoptotic properties against a variety of human cancer cell lines.[1] As a purine nucleoside analog, its mechanism of action is multifaceted, primarily involving the induction of cellular stress and disruption of key cellular processes essential for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the in vitro effects of N6-Furfuryladenosine, detailing its impact on cell viability, the experimental protocols used for its evaluation, and the underlying signaling pathways it modulates.

Quantitative Analysis of In Vitro Efficacy

Table 1: Cytotoxicity of N6-Furfuryladenosine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| MiaPaCa-2 | Pancreatic Carcinoma | Data not explicitly quantified in cited sources, but potent antiproliferative activity is noted. | Not Specified | Not Specified |

| A375 | Melanoma | Data not explicitly quantified in cited sources, but potent antiproliferative activity is noted. | Not Specified | Not Specified |

| Other Human Cancer Cell Lines | Various | Low micromolar concentrations reported to be effective. | Not Specified | Not Specified |

Note: Specific IC50 values for N6-Furfuryladenosine are not consistently reported across the available literature. The compound is generally described as having potent antiproliferative activity in the low micromolar range.

Mechanism of Action: Cellular and Molecular Effects

N6-Furfuryladenosine exerts its anticancer effects through several interconnected mechanisms, primarily revolving around the induction of cellular stress.

Induction of Apoptosis

N6-Furfuryladenosine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a critical mechanism for the elimination of malignant cells. While specific quantitative data on the percentage of apoptotic cells following treatment is not detailed in the provided search results, the apoptogenic activity of N6-Furfuryladenosine is a consistently reported finding.[1]

Cell Cycle Arrest

Purine nucleoside analogs are known to interfere with the cell cycle, a tightly regulated process that governs cell division. By disrupting this process, these compounds can halt the proliferation of cancer cells. The related compound, adenosine, has been shown to induce cell cycle arrest in the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (Cdk4).

Genotoxic Stress and ATP Depletion

A key mechanism of N6-Furfuryladenosine is the rapid induction of genotoxic stress and a significant depletion of intracellular ATP.[1] This energy crisis and DNA damage trigger a cellular stress response, leading to the activation of pathways that halt cell proliferation and promote cell death. The bioconversion of N6-Furfuryladenosine into its nucleotide form by adenosine kinase appears to be crucial for its cytotoxic effects.[1]

Signaling Pathways Modulated by N6-Furfuryladenosine

The cellular stress induced by N6-Furfuryladenosine activates specific signaling pathways that culminate in cell cycle arrest and apoptosis.

p21-Mediated Stress Response Pathway

Treatment with N6-Furfuryladenosine leads to a rapid upregulation of the Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A), also known as p21.[1] p21 is a critical downstream effector of the tumor suppressor p53 and plays a central role in inducing cell cycle arrest in response to DNA damage.

Caption: p21-Mediated Stress Response to N6-Furfuryladenosine.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro effects of N6-Furfuryladenosine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for MTT Cell Viability Assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of N6-Furfuryladenosine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with N6-Furfuryladenosine at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for p21 Expression

This technique is used to detect and quantify the level of p21 protein expression following treatment with N6-Furfuryladenosine.

Protocol:

-

Protein Extraction: Treat cells with N6-Furfuryladenosine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p21 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression of p21.

Conclusion

N6-Furfuryladenosine demonstrates significant potential as an anticancer agent through its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. Its mechanism of action, centered on the induction of genotoxic stress and ATP depletion leading to a p21-mediated stress response, provides a solid rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of N6-Furfuryladenosine and structurally similar compounds like this compound in the context of cancer drug discovery and development. Further research is warranted to fully elucidate the quantitative effects and detailed molecular pathways of these compounds in a broader range of cancer models.

References

N6-Furfuryl-2-aminoadenosine: A Purine Nucleoside Analogue with Antitumor Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetically derived purine nucleoside analogue with a structural resemblance to naturally occurring adenosine. This modification, characterized by the attachment of a furfuryl group at the N6 position and an amino group at the C2 position of the purine ring, positions it as a molecule of interest for therapeutic applications, particularly in oncology. Analogues of purine nucleosides are known to exert their biological effects through various mechanisms, including the disruption of DNA synthesis and the induction of apoptosis in rapidly proliferating cells[1]. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, proposed mechanisms of action, and relevant experimental protocols to facilitate further research and development.

Introduction

Purine nucleoside analogues represent a well-established class of chemotherapeutic agents with broad activity against various malignancies, especially indolent lymphoid cancers[1]. Their efficacy stems from their ability to mimic endogenous nucleosides, thereby interfering with critical cellular processes such as nucleic acid synthesis and repair. This compound belongs to this class of compounds, and its unique substitutions suggest a potential for novel biological activities and therapeutic applications. This document serves as a technical resource, consolidating the current understanding of this compound and providing detailed methodologies for its study.

Chemical Structure and Synthesis

2.1. Chemical Structure

The core structure of this compound consists of an adenine base modified with a furfuryl group at the N6-amino position and an additional amino group at the C2 position, attached to a ribofuranose sugar moiety.

2.2. Synthesis

A general approach to the synthesis of N6-substituted-2-aminoadenosine derivatives can be adapted from established methods for nucleoside modification. A plausible synthetic route starts from a protected 2-amino-6-chloropurine riboside.

-

Starting Material: 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

-

Reaction: Nucleophilic substitution of the chlorine atom at the C6 position with furfurylamine. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often at elevated temperatures.

-

Deprotection: Removal of the acetyl protecting groups from the ribose sugar is subsequently achieved by treatment with a base, such as sodium methoxide in methanol, to yield the final product, this compound.

A detailed experimental protocol for a similar synthesis is provided in Section 5.1.

2.3. Characterization

The structural identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure, confirming the presence of the furfuryl group, the 2-amino group, and the ribose moiety, as well as their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compound.

Biological Activity and Mechanism of Action

The precise biological activities and mechanism of action of this compound are not extensively documented. However, based on its structural similarity to other purine nucleoside analogues, particularly N6-furfuryladenosine (kinetin riboside), a number of potential mechanisms can be inferred.

3.1. Cytotoxicity and Antiproliferative Effects

While specific IC50 values for this compound are not currently available in published literature, data for the closely related N6-furfuryladenosine provides an indication of its potential potency.

| Cell Line | Cancer Type | IC50 (µM) of N6-furfuryladenosine |

| MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 |

| A375 | Melanoma | Not specified in the provided text |

| G361 | Melanoma | Not specified in the provided text |

| LOX | Melanoma | Not specified in the provided text |

| HT29 | Colon Cancer | Not specified in the provided text |

| HCT116 | Colon Cancer | Not specified in the provided text |

| PANC-1 | Pancreatic Carcinoma | Not specified in the provided text |

| Data for N6-furfuryladenosine, a closely related compound. |

3.2. Proposed Signaling Pathways

Based on studies of N6-furfuryladenosine, the biological effects of this compound are likely mediated through the induction of cellular stress pathways.

3.2.1. Induction of Genotoxic Stress and DNA Damage Response

N6-furfuryladenosine has been shown to induce genotoxic stress[2]. This suggests that this compound may also cause DNA damage, leading to the activation of DNA damage response (DDR) pathways. Key kinases in these pathways include ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, upon activation by DNA double-strand and single-strand breaks respectively, phosphorylate downstream targets such as Chk1 and Chk2. This cascade can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis. A central player in this response is the tumor suppressor protein p53, which can be stabilized and activated by ATM/Chk2 signaling, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis[3][4].

3.2.2. ATP Depletion and AMPK Activation

A key finding for N6-furfuryladenosine is its ability to cause rapid and massive depletion of intracellular ATP[2]. A significant drop in the cellular ATP:AMP ratio is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[5][6]. Activated AMPK works to restore energy balance by inhibiting anabolic processes that consume ATP and promoting catabolic processes that generate ATP. In the context of cancer, chronic activation of AMPK can lead to cell cycle arrest and apoptosis.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the biological effects of this compound.

4.1. Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N6-substituted purine nucleosides.

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine in anhydrous ethanol.

-

Addition of Reagent: Add an excess of furfurylamine to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide.

-

Monitoring: Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

-

Neutralization and Isolation: Neutralize the reaction with an acidic resin, filter, and evaporate the solvent. The final product can be further purified by recrystallization or chromatography.

4.2. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

4.4. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

4.5. DNA Synthesis Assay (BrdU Incorporation)

-

Cell Treatment: Treat cells with this compound.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunostaining: Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells that have incorporated BrdU, indicating active DNA synthesis.

Conclusion

This compound is a purine nucleoside analogue with potential as an anticancer agent. While specific data on its biological activity is limited, its structural similarity to N6-furfuryladenosine suggests that it may act by inducing genotoxic stress and ATP depletion, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation of this promising compound. Future research should focus on determining its specific IC50 values against a broad panel of cancer cell lines, elucidating the precise signaling pathways it modulates, and conducting in vivo efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p53 Pathway and Metabolism: The Tree That Hides the Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N6-Furfuryl-2-aminoadenosine and its Relationship to Kinetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N6-Furfuryl-2-aminoadenosine, a purine nucleoside analog, and its structural and functional relationship to the well-characterized cytokinin, kinetin (N6-furfuryladenine). This document delves into the chemical synthesis, biological activities, and signaling pathways associated with these compounds. Particular emphasis is placed on their comparative analysis, offering insights into the therapeutic potential of this compound, especially in the context of anticancer research. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and drug development efforts in this area.

Introduction

Kinetin (N6-furfuryladenine) was the first cytokinin to be identified and is known for its role in promoting cell division and differentiation in plants.[1] It is a derivative of the purine base adenine and is characterized by a furfuryl group at the N6 position.[2] Beyond its role as a phytohormone, kinetin has garnered interest for its anti-aging effects in human skin cells and its potential therapeutic applications.[3]

This compound is a close structural analog of kinetin, featuring an additional amino group at the 2-position of the purine ring and a ribose sugar moiety, classifying it as a purine nucleoside analog.[4][5] This modification has been shown to significantly influence the biological activity of purine derivatives, often enhancing their therapeutic potential. This guide explores the synthesis, biological impact, and mechanisms of action of this compound in relation to kinetin.

Chemical Structures and Synthesis

The chemical structures of kinetin and this compound are depicted below, highlighting their core similarity and key difference.

Kinetin (N6-furfuryladenine) is a purine base with a furfuryl group attached to the exocyclic amino group at the 6-position of the adenine ring.[2]

This compound is a nucleoside analog of kinetin, containing an additional amino group at the 2-position of the purine ring and a ribose sugar attached at the N9 position.[5]

Synthesis of Kinetin

Kinetin can be synthesized through the reaction of 6-chloropurine with furfurylamine.

Synthesis of this compound

A general method for the synthesis of N6-substituted 2-amino-purine derivatives can be adapted for this compound.[6] A plausible synthetic route involves the reaction of 2-amino-6-chloropurine riboside with furfurylamine.

Experimental Protocol: Synthesis of N6-substituted 2-amino-purine derivatives (General Method Adaptation) [6]

-

Starting Material: 2-amino-6-chloropurine riboside.

-

Reaction: A solution of 2-amino-6-chloropurine riboside in a suitable solvent (e.g., ethanol or dimethylformamide) is treated with an excess of furfurylamine.

-

Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete substitution.

-

Purification: The resulting product, this compound, is then purified from the reaction mixture using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Comparative Biological Activity

The addition of the 2-amino group and the ribose moiety to the kinetin structure significantly alters its biological activity, particularly its antiproliferative effects.

Quantitative Data on Antiproliferative Activity

While direct comparative studies between this compound and kinetin are limited, data on the antiproliferative activity of N6-furfuryladenosine (kinetin riboside) provides valuable insights. The presence of the ribose group appears to be crucial for its anticancer effects.

| Compound | Cell Line | IC50 (µM) | Reference |

| N6-furfuryladenosine (Kinetin Riboside) | MiaPaCa-2 (Pancreatic Cancer) | 0.27 ± 0.09 | [7] |

| A375 (Melanoma) | Not specified, but potent | [7] | |

| Human Myeloid Leukemia | Not specified, but potent | [7] | |

| Kinetin (N6-furfuryladenine) | MiaPaCa-2 (Pancreatic Cancer) | No significant activity | [7] |

| ortho-topolin riboside | Various human cancer cell lines | 0.5 - 11.6 | [8] |

| N6-isopentenyladenosine | Various human cancer cell lines | Active | [8] |

| N6-benzyladenosine | Various human cancer cell lines | Active | [8] |

This table summarizes available data and highlights the enhanced activity of the ribosylated form of kinetin. Further studies are required to determine the specific IC50 values for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound and kinetin) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

Cytokinin Signaling in Plants

In plants, cytokinins like kinetin exert their effects through a two-component signaling pathway.[10] This pathway involves:

-

Receptors: Arabidopsis Histidine Kinases (AHKs), such as AHK2, AHK3, and CRE1/AHK4, which are located in the endoplasmic reticulum membrane.[1][10]

-

Signal Transduction: Upon cytokinin binding, the AHKs autophosphorylate and transfer the phosphate group to Histidine Phosphotransfer Proteins (AHPs).

-

Response Regulation: The phosphorylated AHPs then translocate to the nucleus and transfer the phosphate group to Arabidopsis Response Regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.

Kinetin is known to bind to these AHK receptors, with varying affinities for different isoforms.[11]

Cytokinin signaling pathway in plants.

Signaling of this compound in Mammalian Cells

The signaling pathways of this compound in mammalian cells are not yet fully elucidated but are thought to involve mechanisms distinct from the plant cytokinin pathway. As a purine nucleoside analog, it is likely to interact with various kinases and components of nucleic acid metabolism.[4] Studies on N6-furfuryladenosine (kinetin riboside) have shown that its cytotoxic effects are associated with the induction of genotoxic stress and ATP depletion.[7][12] This suggests that its mechanism of action may involve interference with cellular energy metabolism and DNA replication processes.

Proposed workflow for anticancer activity.

Discussion and Future Directions

The structural modification of kinetin to this compound presents a promising avenue for the development of novel therapeutic agents. The enhanced antiproliferative activity of the ribosylated form, N6-furfuryladenosine, suggests that the 2-amino derivative may exhibit even greater potency and selectivity against cancer cells.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of this compound and kinetin across a panel of cancer cell lines.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound in mammalian cells.

-

In Vivo Efficacy: Evaluating the antitumor efficacy and pharmacokinetic properties of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of 2-amino-N6-furfurylpurine derivatives to optimize their therapeutic index.

Conclusion

This compound represents a significant modification of the cytokinin kinetin, transforming it from a phytohormone with modest biological effects in mammalian systems to a purine nucleoside analog with potential as an anticancer agent. This technical guide has provided a foundational understanding of its synthesis, biological activity, and potential mechanisms of action, highlighting the critical need for further research to fully unlock its therapeutic potential. The presented data and experimental protocols offer a roadmap for scientists and researchers to advance the development of this promising compound.

References

- 1. bioone.org [bioone.org]

- 2. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and Evaluation of Solid Lipid Nanoparticles of N-6-Furfuryl Adenine for Prevention of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression [mdpi.com]

- 12. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N6-Furfuryl-2-aminoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, a purine nucleoside analogue also known as Kinetin Riboside, has emerged as a molecule of significant interest in therapeutic research. This technical guide provides an in-depth overview of its potential therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the current landscape of this compound research.

Core Therapeutic Targets and Mechanisms of Action

This compound has demonstrated potential in two primary therapeutic areas: oncology and neuroprotection through mitochondrial quality control.

Anticancer Activity: Induction of Apoptosis in Cancer Cells

As a purine nucleoside analogue, this compound exhibits antitumor activity, a characteristic shared by other molecules in this class which are known to inhibit DNA synthesis and induce programmed cell death (apoptosis) in malignant cells.[1][2][3] Studies have shown that it can selectively inhibit the proliferation of cancer cells.[4]

The proposed mechanism for its anticancer activity involves the intrinsic pathway of apoptosis. This is characterized by the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Signaling Pathway: this compound Induced Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

Quantitative Data: Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 1.1 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 1.1 | [1] |

| HCT-15 | Colon Cancer | 2.5 |

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mitochondrial Quality Control: PINK1 Kinase Activation

A growing body of evidence points to the role of this compound in maintaining mitochondrial health, a critical factor in neurodegenerative diseases such as Parkinson's and diabetic retinopathy.[5][6] It acts as a potent activator of PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control.

The mechanism involves the intracellular conversion of this compound into its triphosphate form, kinetin triphosphate (KTP). KTP then functions as an ATP neosubstrate, amplifying the kinase activity of PINK1.[5] This activation of PINK1 is crucial for initiating mitophagy, the process of clearing damaged mitochondria, and for maintaining mitochondrial homeostasis by relaxing mitochondrial hyperfusion.[5][6] Notably, this activation occurs independently of mitochondrial depolarization.

Signaling Pathway: PINK1-Mediated Mitochondrial Quality Control

Caption: this compound activates PINK1 to promote mitochondrial health.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the therapeutic targets of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus distinguishing them.

Protocol:

-

Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., near the IC50 value).

-

Cell Harvesting: After the desired incubation period, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Logical Relationship: Apoptosis Assay Quadrants

Caption: Interpretation of Annexin V/PI flow cytometry data.

Potential for Adenosine Receptor Modulation

While direct, high-affinity binding of this compound to adenosine receptors has not been extensively characterized, its structural similarity to adenosine suggests a potential for interaction. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in a wide range of physiological processes, and their modulation is a target for various therapeutic interventions. Further investigation into the binding affinities (Ki values) of this compound for the different adenosine receptor subtypes is warranted to explore this potential therapeutic avenue.

Conclusion

This compound presents a compelling profile with dual therapeutic potential in oncology and neuroprotection. Its ability to induce apoptosis in cancer cells and activate the PINK1 pathway for mitochondrial quality control underscores its significance as a lead compound for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies aimed at elucidating its full therapeutic capabilities and advancing it towards clinical applications. Future research should focus on obtaining more precise quantitative data for PINK1 activation, conducting in-vivo efficacy studies, and thoroughly characterizing its interaction with adenosine receptors.

References

- 1. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetin Riboside and Its ProTides Activate the Parkinson’s Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchtweet.com [researchtweet.com]

- 6. researchgate.net [researchgate.net]

Early-Stage Research on N6-Furfuryladenosine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early-stage research into the cytotoxic properties of N6-furfuryladenosine (also known as kinetin-riboside), a purine nucleoside analog with demonstrated anticancer potential. While the specific compound N6-Furfuryl-2-aminoadenosine is not extensively documented in publicly available research, the closely related N6-furfuryladenosine serves as a robust model for understanding the cytotoxic mechanisms of this compound class.

N6-furfuryladenosine has been shown to exhibit significant antiproliferative and apoptogenic (cell death-inducing) activities across a variety of human cancer cell lines.[1][2] This document summarizes the key quantitative data from these foundational studies, provides detailed experimental protocols for assessing cytotoxicity, and visualizes the proposed signaling pathways and experimental workflows. The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic effects of N6-furfuryladenosine have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, demonstrates its significant antiproliferative capabilities.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MiaPaCa-2 | Pancreas Carcinoma | 0.27 ± 0.09 | [1] |

Table 1: In vitro cytotoxicity of N6-furfuryladenosine in the MiaPaCa-2 human pancreas carcinoma cell line.

Mechanism of Action: Bioactivation and Cellular Consequences

Early research indicates that the cytotoxic effects of N6-furfuryladenosine are not inherent to the molecule itself but require intracellular activation.[1][2] This bioactivation is a critical first step in a cascade of events leading to cell death.

Bioactivation by Adenosine Kinase (ADK)

The primary mechanism of action begins with the conversion of N6-furfuryladenosine into its nucleotide form. This phosphorylation is catalyzed by the enzyme adenosine kinase (ADK). Inhibition of ADK, either pharmacologically or through siRNA-based genetic methods, has been shown to suppress the cytotoxic effects of N6-furfuryladenosine.[1][2] This highlights the essential role of ADK in the bioactivation of this class of compounds.

Induction of Genotoxic Stress and Energy Depletion

Following its conversion to the nucleotide form, N6-furfuryladenosine induces two critical cellular events:

-

ATP Depletion: A massive and rapid depletion of cellular ATP occurs within 60 to 180 minutes of exposure to low micromolar concentrations of the compound.[1][2] This energy crisis is a significant contributor to the observed cytotoxicity.

-

Genotoxic Stress: The compound also induces genotoxic stress, as measured by the alkaline comet assay.[1][2] This indicates that the activated form of N6-furfuryladenosine interferes with DNA integrity.

These early molecular events trigger a downstream stress response, leading to the upregulation of genes involved in DNA damage response and cell cycle control, such as CDKN1A (p21).[1][2]

Proposed signaling pathway for N6-furfuryladenosine cytotoxicity.

Experimental Protocols

A multi-assay approach is recommended for a comprehensive evaluation of cytotoxicity.[3] This typically involves assessing metabolic activity, cell membrane integrity, and cell proliferation.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxicity of a test compound.

General workflow for in vitro cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the MTT substrate to a colored formazan product.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and enter logarithmic growth phase for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of N6-furfuryladenosine and include appropriate vehicle controls.

-

Incubation: Incubate the plates for the desired exposure period.

-

MTT Addition: Following incubation, add MTT solution to each well (typically 10% of the culture volume) and incubate at 37°C for 3-4 hours.

-

Solubilization: Discard the MTT solution, and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance at a wavelength of 540 nm using a microplate reader.[4]

-

Data Analysis: Express the data as a percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.[5]

Materials:

-

LDH Cytotoxicity Assay Kit (commercially available)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include control wells for background (medium only), untreated cells, and maximum LDH release (cells treated with a lysis buffer).[5]

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[3]

-

LDH Reaction: In a new 96-well plate, add the LDH reaction solution to the collected supernatant.[3]

-

Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[4]

-

Stop Reaction: Add the stop solution provided in the kit to each well.[4]

-

Absorbance Measurement: Read the absorbance at 490 nm and 680 nm (background) on a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.[3]

Conclusion

Early-stage research strongly supports the cytotoxic potential of N6-furfuryladenosine in cancer cells. The mechanism of action, which is dependent on bioactivation by adenosine kinase, leads to a rapid energy crisis and genotoxic stress, ultimately culminating in cell cycle arrest and apoptosis.[1][2] The experimental protocols detailed in this guide provide a robust framework for further investigation into the cytotoxic properties of this and related purine nucleoside analogs. A multi-assay approach, combining viability and membrane integrity assays, is crucial for a comprehensive understanding of the compound's effects. Further research is warranted to fully elucidate the therapeutic potential of N6-furfuryladenosine and its derivatives in oncology.

References

- 1. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N6-Furfuryl-2-aminoadenosine: A Detailed Protocol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of N6-Furfuryl-2-aminoadenosine, a purine nucleoside analogue with significant research interest due to its potential therapeutic properties. This protocol outlines the necessary reagents, detailed experimental procedures, and methods for purification and characterization of the final product.

Introduction

This compound is a derivative of adenosine, characterized by a furfuryl group at the N6 position and an amino group at the 2-position of the purine base. As a nucleoside analogue, it has the potential to interact with various cellular pathways, including those involving adenosine receptors and cytokinin-like signaling, making it a molecule of interest for drug discovery and development. Its structural similarity to cytokinins, a class of plant hormones, also suggests potential applications in agricultural research.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₆O₅ |

| Molecular Weight | 366.34 g/mol |

| IUPAC Name | (2R,3R,4S,5R)-2-(2-amino-6-(furan-2-ylmethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| CAS Number | 26783-39-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nucleophilic substitution of a halogenated purine precursor. A common and reliable method involves the reaction of 2-amino-6-chloropurine riboside with furfurylamine.

Materials:

-

2-amino-6-chloropurine riboside

-

Furfurylamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH) or n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine riboside (1 equivalent) in ethanol or n-butanol.

-

Addition of Reagents: To the solution, add furfurylamine (1.5-2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents). The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain it under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography. A solvent gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 5-10%) is typically effective for eluting the desired product.

-

Final Product: Collect the fractions containing the pure product, as identified by TLC. Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Yield: The typical yield for this reaction ranges from 60% to 80%, depending on the purity of the starting materials and the optimization of the reaction and purification conditions.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Representative data are summarized below.

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks for the furan ring protons (approx. 6.2-7.5 ppm), the purine and ribose protons. |